molecular formula C24H24O7 B12537168 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester

Cat. No.: B12537168
M. Wt: 424.4 g/mol
InChI Key: VDTRLKUNYIYDKF-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester is a complex organic compound with a molecular formula of C23H24O7. This compound is characterized by its naphthalene core, which is substituted with various functional groups, including acetyloxy, dimethoxy, and phenylmethoxy groups. The ethyl ester functionality adds to its chemical versatility, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dimethoxy and phenylmethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 4-(methoxy)-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 4-(hydroxy)-, ethyl ester

Uniqueness

The uniqueness of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24O7

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 4-acetyloxy-7,8-dimethoxy-5-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C24H24O7/c1-5-29-24(26)17-11-18-22(20(12-17)31-15(2)25)19(13-21(27-3)23(18)28-4)30-14-16-9-7-6-8-10-16/h6-13H,5,14H2,1-4H3

InChI Key

VDTRLKUNYIYDKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)C(=CC(=C2OC)OC)OCC3=CC=CC=C3

Origin of Product

United States

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